
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, followed by further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and pyrrole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrole-2,5-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
科学的研究の応用
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrolopyrazines, which exhibit various biological activities.
Cyclopropyl compounds: Molecules with cyclopropyl groups, known for their unique chemical reactivity.
Carbamates: A class of compounds with the carbamate functional group, used in pharmaceuticals and pesticides.
Uniqueness
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C17H25N3O4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H25N3O4/c1-11(19-16(23)24-17(2,3)4)15(22)20(12-7-8-12)10-14(21)13-6-5-9-18-13/h5-6,9,11-12,18H,7-8,10H2,1-4H3,(H,19,23)/t11-/m0/s1 |
InChIキー |
QDQKTRYYXNTQTE-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


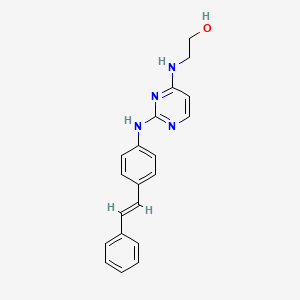

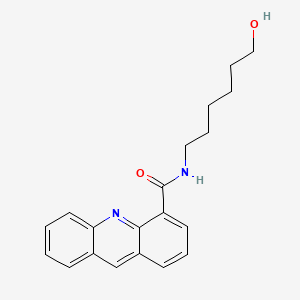


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
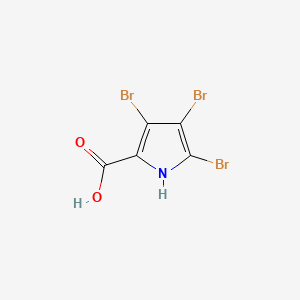
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
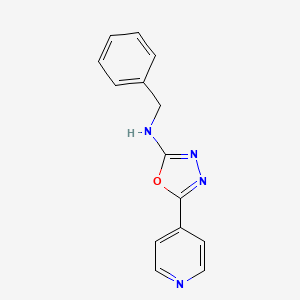
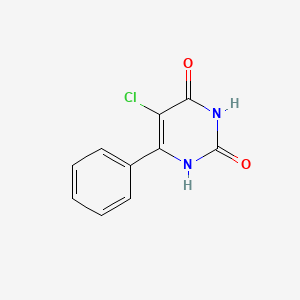
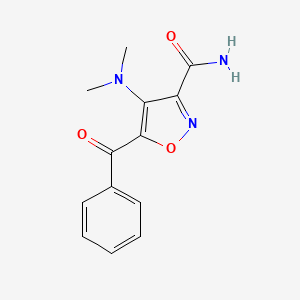
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
